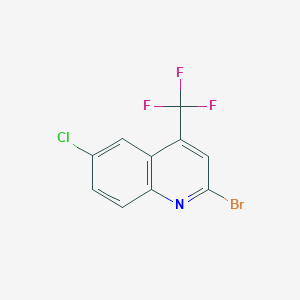

2-Bromo-6-chloro-4-(trifluoromethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

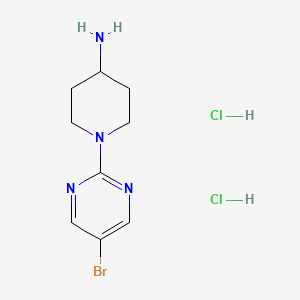

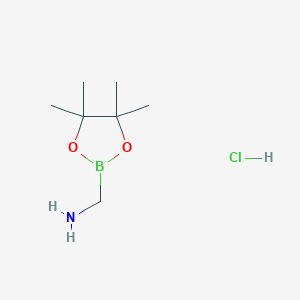

“2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C10H4BrClF3N . It is used in scientific research .

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2nd position with a bromo group, at the 6th position with a chloro group, and at the 4th position with a trifluoromethyl group .Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” is 310.5 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysics

- New Quinoline Derivatives : The synthesis of new quinoline derivatives, including 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, was achieved starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines. These compounds exhibited strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating potential applications in biomolecular binding and photophysics (Bonacorso et al., 2018).

Antimicrobial and Antimalarial Applications

- Antimicrobial and Antimalarial Agents : A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives were synthesized and screened for antimicrobial and antimalarial activity, showcasing the potential use of these compounds in medicinal chemistry (Parthasaradhi et al., 2015).

Material Science and Liquid Crystals

- Liquid Crystal Synthesis : Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines were synthesized and evaluated as liquid crystals. These compounds demonstrated unique properties like nematic mesophase, highlighting their potential in material science applications (Rodrigues et al., 2019).

Chemical Transformations and Functionalization

- Chemical Transformation Studies : Research on 4-(Trifluoromethyl)quinoline derivatives revealed various chemical transformations, including the creation of 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into other functionalized compounds. This indicates a broad scope for chemical synthesis and drug design applications (Lefebvre et al., 2003).

Structural Analysis

- X-Ray Structure Analysis : The structure of 3-bromomethyl-2-chloro-quinoline was analyzed using X-ray crystallography. This kind of structural analysis is crucial for understanding molecular interactions and designing new compounds (Kant et al., 2010).

Molecular Docking and Bio-Interactions

- Molecular Docking Studies : The synthesis and photophysical properties of hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline systems were studied, including DNA/HSA bio-interactions and molecular docking. These studies are vital for drug discovery and understanding molecular interactions (Kappenberg et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-4-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIHGYHVQUTOSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-4-(trifluoromethyl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)

![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)